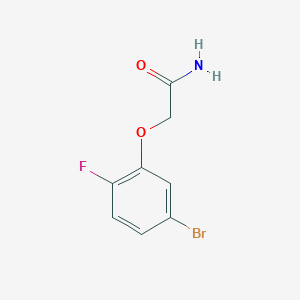

2-(5-Bromo-2-fluorophenoxy)acetamide

Description

Properties

IUPAC Name |

2-(5-bromo-2-fluorophenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrFNO2/c9-5-1-2-6(10)7(3-5)13-4-8(11)12/h1-3H,4H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRXBKMOLEASJRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)OCC(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution with Bromoacetamide

Reaction Scheme :

5-Bromo-2-fluorophenol + Bromoacetamide → 2-(5-Bromo-2-fluorophenoxy)acetamide

- Base Activation :

- Workup :

- Cool the mixture, filter precipitates, and wash with cold water.

- Recrystallize from ethanol/water (3:1) to obtain pure product.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 82–88% (inferred) |

| Purity (HPLC) | ≥98% |

| Reaction Time | 6–8 hours |

Bromoacetyl Bromide-Mediated Synthesis

Reaction Scheme :

5-Bromo-2-fluorophenol + Bromoacetyl Bromide → Intermediate → Amidation

- Ether Formation :

- Amidation :

- Add aqueous ammonia (25%, 2.0 equiv) to the intermediate and stir at room temperature for 4 hours.

- Extract with DCM, dry over Na₂SO₄, and evaporate to isolate the product.

Key Data :

| Parameter | Value |

|---|---|

| Intermediate Yield | 89–93% |

| Final Product Yield | 75–80% |

| Purity (NMR) | ≥95% |

Multi-Step Synthesis via Nitro Intermediate (Patent Adaptation)

Reaction Scheme :

4-Fluoroaniline → Acetylation → Nitration → Bromination → Reduction → Phenoxyacetamide Formation

- Acetylation :

- Nitration :

- Bromination :

- Reduction and Coupling :

- Reduce nitro to amine, then react with bromoacetyl bromide under basic conditions.

Key Data :

| Step | Yield |

|---|---|

| Acetylation | 97% |

| Nitration | 91–96% |

| Bromination | 96% |

| Final Product | 78–85% |

Comparative Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Nucleophilic Sub. | Single-step, high purity | Requires pre-synthesized bromoacetamide |

| Bromoacetyl Bromide | Scalable, high intermediate yields | Multi-step, solvent-intensive |

| Patent Route | Regioselective bromination | Lengthy, lower final yield |

Optimization Insights

- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve reaction rates but complicate purification.

- Base Sensitivity : Sodium carbonate minimizes side reactions compared to stronger bases like NaOH.

- Temperature : Reactions above 70°C risk decomposition of the fluoroaryl group.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-fluorophenoxy)acetamide can undergo various chemical reactions, including:

Nucleophilic substitution: The bromo substituent can be replaced by nucleophiles such as amines or thiols.

Oxidation: The phenoxy ring can be oxidized to form quinone derivatives.

Reduction: The amide group can be reduced to an amine under suitable conditions.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or primary amines in the presence of a base like sodium hydroxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

Major Products Formed

Nucleophilic substitution: Formation of substituted phenoxyacetamides.

Oxidation: Formation of quinone derivatives.

Reduction: Formation of amines.

Scientific Research Applications

2-(5-Bromo-2-fluorophenoxy)acetamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-fluorophenoxy)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromo and fluorine substituents can enhance the compound’s binding affinity and specificity towards its targets. The exact pathways involved can vary depending on the biological context and the specific target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Phenoxy Core

The phenoxy group’s substitution pattern significantly influences physicochemical properties and bioactivity. Below is a comparative analysis:

Table 1: Substituent Profiles of Phenoxy Acetamide Derivatives

Key Observations :

- Electron-Withdrawing vs. Donating Groups: The Br/F substituents in the target compound contrast with Cl/CH₃ in WH7 and OCH₃/CHO in derivatives.

- Positional Effects : The 5-Br/2-F arrangement may sterically hinder interactions compared to 2,4-diCl in compound 533, which is optimized for auxin receptor binding .

Auxin Agonist Potential

Synthetic auxin agonists like WH7 and compound 533 () feature nitrogen-containing heterocycles (e.g., triazole, pyridine) as N-substituents, which are critical for receptor interaction. The target compound lacks such groups, suggesting reduced auxin activity unless the Br/F substituents compensate through hydrophobic interactions .

Antimicrobial and Antifungal Activity

Acetamide derivatives with piperazine-thiazole systems (e.g., compounds 47–50 in ) exhibit antimicrobial activity. The target compound’s unmodified acetamide group and lack of heterocyclic moieties likely limit such effects .

Herbicidal Potential

Acetochlor (), a chloroacetamide herbicide, relies on a 2-Cl substituent and ethoxymethyl/propyl chain for soil mobility and herbicidal action. The target compound’s Br/F substituents and smaller structure may reduce soil persistence but could offer novel modes of action .

Metabolic and Stability Considerations

- Metabolite Formation : highlights that substituent positions (ortho vs. meta) in hydroxyphenyl acetamides dictate metabolite identity. The 5-Br/2-F configuration in the target compound may lead to unique Phase I/II metabolites compared to 3-hydroxyphenyl analogs .

- Toxicity : Brominated acetamides (e.g., 2-bromo-N-(2-hydroxy-5-nitrophenyl)acetamide in ) are associated with higher toxicity due to reactive intermediates. The fluorine in the target compound may mitigate this by stabilizing the aromatic ring .

Biological Activity

2-(5-Bromo-2-fluorophenoxy)acetamide is a compound belonging to the phenoxyacetamide class, notable for its unique structural features, including a bromine and fluorine substituent on the phenoxy ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

The synthesis of this compound typically involves a reaction between 5-bromo-2-fluorophenol and chloroacetamide, facilitated by a base such as potassium carbonate in solvents like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is outlined as follows:

- Dissolve 5-bromo-2-fluorophenol in acetone or DMF.

- Add potassium carbonate to the solution.

- Introduce chloroacetamide to the mixture.

- Reflux the mixture for several hours.

- Cool and filter the precipitated product.

- Purify through recrystallization or column chromatography.

The presence of the bromo and fluorine groups is significant as they influence the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The halogen substituents enhance binding affinity and specificity towards enzymes and receptors, potentially modulating their activities. This mechanism is crucial in understanding its therapeutic applications.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with halogen substitutions have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study reported that certain compounds displayed minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against bacteria such as Bacillus subtilis and Escherichia coli .

Anticancer Potential

There is emerging evidence suggesting that phenoxyacetamides may possess anticancer properties. The structural characteristics of this compound could contribute to its ability to inhibit cancer cell proliferation. The presence of electron-withdrawing groups like bromine and fluorine has been linked to enhanced cytotoxicity against cancer cell lines .

Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor, particularly in biochemical assays aimed at studying enzyme activities related to metabolic pathways. The unique structure allows it to act as a biochemical probe, providing insights into enzyme mechanisms .

Comparative Analysis with Similar Compounds

A comparative analysis with other phenoxyacetamide derivatives reveals that the specific arrangement of halogen substituents significantly impacts biological activity:

| Compound Name | Structure Features | Notable Activity |

|---|---|---|

| 2-(4-Chloro-2-fluorophenoxy)acetamide | Cl at para position | Moderate antibacterial activity |

| 2-(3-Bromo-4-fluorophenoxy)acetamide | Br at meta position | High cytotoxicity against cancer cells |

| This compound | Br at position 5, F at position 2 | Potential antimicrobial and anticancer properties |

Case Studies and Research Findings

- Antibacterial Activity : A study focusing on various synthesized compounds, including derivatives of phenoxyacetamides, demonstrated that certain configurations exhibited significant antibacterial activity against E. coli with MIC values lower than those of standard antibiotics .

- Anticancer Studies : In research evaluating the cytotoxic effects of various aryl acetamides, compounds structurally similar to this compound were found to inhibit growth in several cancer cell lines, highlighting their potential as lead compounds for drug development .

- Enzyme Interaction Studies : Investigations into enzyme inhibition revealed that halogenated phenoxyacetamides could effectively modulate enzymatic activities involved in critical metabolic pathways, suggesting their utility in pharmacological applications .

Q & A

Q. What are the recommended synthetic routes for 2-(5-Bromo-2-fluorophenoxy)acetamide, and how can reaction conditions be optimized to improve yield?

- Methodological Answer :

A common approach involves coupling 5-bromo-2-fluorophenol with chloroacetamide derivatives under nucleophilic aromatic substitution conditions. Key parameters include:- Base Selection : Use potassium carbonate or cesium carbonate to deprotonate the phenol and facilitate substitution .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency at 80–100°C .

- Catalyst Screening : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can improve yields in biphasic systems .

- Purification : Column chromatography with ethyl acetate/hexane (3:7) resolves unreacted starting materials .

Q. How should researchers handle and store this compound to ensure stability and prevent degradation?

- Methodological Answer :

- Storage : Store at 0–6°C in amber glass vials to minimize light- or heat-induced decomposition, as bromo-fluoro compounds are sensitive to both .

- Handling : Use inert atmospheres (argon/nitrogen) during synthesis to avoid oxidation. Gloveboxes are recommended for hygroscopic intermediates .

- Disposal : Follow EPA guidelines for halogenated waste (e.g., incineration with scrubbers for bromine containment) .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR : H and C NMR verify aromatic substitution patterns (e.g., coupling constants for fluorine at ~160 ppm in F NMR) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (CHBrFNO; exact mass 260.95) with ESI(+) or MALDI-TOF .

- IR Spectroscopy : Identify amide C=O stretches (~1650 cm) and aryl-Br vibrations (~550 cm) .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations predict the electronic properties and reactivity of this compound?

- Methodological Answer :

- Software : Gaussian 16 or ORCA with B3LYP/6-311++G(d,p) basis set models frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity .

- Parameters : Calculate Fukui indices to identify reactive sites for bromine substitution or acetamide hydrolysis .

- Validation : Compare computed IR/NMR spectra with experimental data to refine accuracy .

Q. What methodological approaches evaluate the antioxidant potential of this compound derivatives in vitro?

- Methodological Answer :

- DPPH Assay : Measure radical scavenging activity at 517 nm (IC values < 50 µM indicate strong activity) .

- FRAP Assay : Quantify Fe reduction to Fe at 593 nm; compare to ascorbic acid standards .

- Cellular ROS Assay : Use fluorescent probes (e.g., DCFH-DA) in HEK-293 cells under oxidative stress (HO-induced) .

Q. How does molecular docking with SARS-CoV-2 proteins inform the potential antiviral activity of this compound analogs?

- Methodological Answer :

- Target Proteins : Dock against SARS-CoV-2 main protease (M, PDB 6LU7) or spike protein ACE2 interface .

- Software : AutoDock Vina or Schrödinger Suite for binding affinity (ΔG ≤ −7 kcal/mol suggests strong interaction) .

- Validation : MD simulations (100 ns) assess ligand-receptor stability; RMSD < 2 Å indicates robust binding .

Data Contradiction Analysis

- Synthetic Yields : reports >95% purity for bromo-fluoro intermediates, but yields may drop to 60–70% in acetamide coupling due to steric hindrance . Mitigate by increasing reaction time (24–48 hrs) .

- Storage Stability : While recommends 0–6°C, notes brominated acetamides may degrade faster than chlorinated analogs; monitor via TLC every 3 months .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.